molecular formula C9H12S B1607571 3-Cyclopentylthiophene CAS No. 79428-77-6

3-Cyclopentylthiophene

Cat. No.: B1607571
CAS No.: 79428-77-6
M. Wt: 152.26 g/mol
InChI Key: GUULRYBCZHFAII-UHFFFAOYSA-N
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Description

3-Cyclopentylthiophene is an organic compound with the molecular formula C9H12S. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylthiophene can be achieved through several methods. One common approach involves the cyclization of 1-mercapto-3-yn-2-ols with elemental sulfur or sulfur-containing reagents. This reaction typically requires a catalyst such as palladium iodide (PdI2) and an additive like potassium iodide (KI) in a solvent like methanol . Another method involves the use of trithiocarbonate anions generated in situ from carbon disulfide (CS2) and potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using sulfur reagents and catalysts. The choice of reagents and conditions can be optimized for yield and purity, ensuring efficient production for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Cyclopentylthiophene involves its interaction with molecular targets and pathways. Thiophenes can act as electron donors or acceptors, influencing various biochemical processes. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and interaction with other molecules . Specific pathways and targets may vary depending on the application, such as enzyme inhibition in biological systems or charge transport in electronic devices .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopentylthiophene is unique due to the presence of a cyclopentyl group at position 3, which can influence its chemical properties and reactivity. This structural modification can enhance its stability and make it suitable for specific applications, such as in the synthesis of specialized polymers or as a precursor for biologically active compounds .

Properties

IUPAC Name

3-cyclopentylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-2-4-8(3-1)9-5-6-10-7-9/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUULRYBCZHFAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364028
Record name 3-cyclopentylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79428-77-6
Record name 3-cyclopentylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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